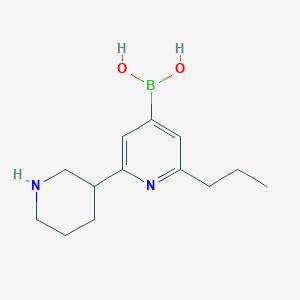
(2-(Piperidin-3-yl)-6-propylpyridin-4-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(Piperidin-3-yl)-6-propylpyridin-4-yl)boronic acid: is a compound that features a boronic acid group attached to a pyridine ring, which is further substituted with a piperidine ring and a propyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Piperidin-3-yl)-6-propylpyridin-4-yl)boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation:
Palladium-Catalyzed Cross-Coupling: This approach uses palladium catalysts to couple halopyridines with boron-containing reagents like tetraalkoxydiborane or dialkoxyhydroborane.
Directed Ortho-Metallation (DoM) and Borylation: This method involves the selective metallation of the pyridine ring at the ortho position, followed by borylation.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. The choice of method would depend on factors such as cost, availability of reagents, and scalability.
化学反应分析
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Palladium catalysts and organoboron reagents.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridines and piperidines.
科学研究应用
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex molecules through cross-coupling reactions.
Biology:
Bioconjugation: The boronic acid group can form reversible covalent bonds with diols, making it useful in bioconjugation techniques.
Medicine:
Drug Development:
Industry:
Material Science: Used in the synthesis of advanced materials with specific properties.
作用机制
The mechanism of action of (2-(Piperidin-3-yl)-6-propylpyridin-4-yl)boronic acid is primarily based on its ability to form covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, while the pyridine and piperidine rings can participate in various chemical reactions. These interactions can modulate the activity of enzymes and other biological targets .
相似化合物的比较
Piperidine Derivatives: Compounds like piperine and evodiamine share the piperidine ring structure and exhibit similar biological activities.
Pyridine Derivatives: Compounds like pyridine-3-boronic acid and pyridine-4-boronic acid share the pyridine ring and boronic acid group.
Uniqueness:
Structural Features: The combination of a piperidine ring, a propyl group, and a boronic acid group on the pyridine ring makes (2-(Piperidin-3-yl)-6-propylpyridin-4-yl)boronic acid unique.
属性
分子式 |
C13H21BN2O2 |
|---|---|
分子量 |
248.13 g/mol |
IUPAC 名称 |
(2-piperidin-3-yl-6-propylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C13H21BN2O2/c1-2-4-12-7-11(14(17)18)8-13(16-12)10-5-3-6-15-9-10/h7-8,10,15,17-18H,2-6,9H2,1H3 |
InChI 键 |
CXCZCNYKTFAUBC-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=NC(=C1)C2CCCNC2)CCC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


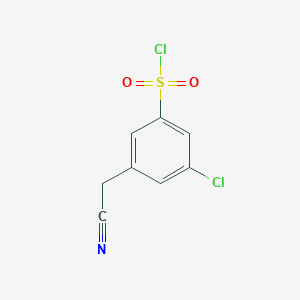
![(5R)-3,3-dideuterio-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene](/img/structure/B14090306.png)
![1-(3,4-Dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090313.png)
![7-(Azepan-1-yl)-5-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14090314.png)
![1-(3,4-Diethoxyphenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090317.png)
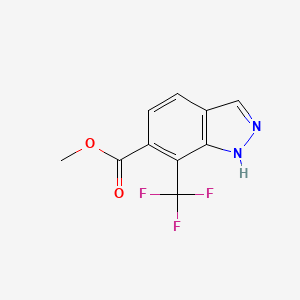
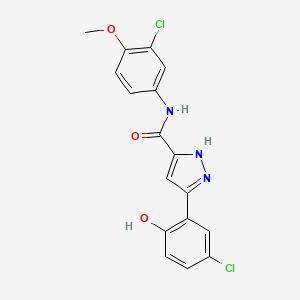
![(Z)-6,8'7,3'-Diligustilide;3-Butylidene-3,4,5,5a,6,6',7',7a-octahydro-6-propylspiro[cyclobut[e]isobenzofuran-7(1H),1'(3'H)-isobenzofuran]-1,3'-dione](/img/structure/B14090351.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(3-hydroxypropyl)-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14090359.png)
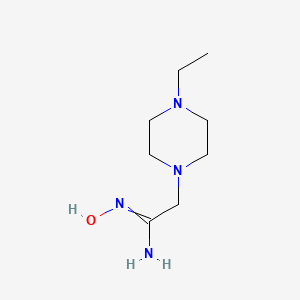
![4-{[2-(Acryloyloxy)ethoxy]carbonyl}benzene-1,2-dicarboxylate](/img/structure/B14090386.png)
![[(4E,10E)-13,20-dihydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(22),4,10,18,20-pentaen-9-yl] carbamate](/img/structure/B14090392.png)
![6-amino-2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol](/img/structure/B14090393.png)
![Methyl 4-{2-[2-(diethylamino)ethyl]-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B14090401.png)
